3-(2-Bromophenyl)-2-phenylacrylic acid
Overview
Description
3-(2-Bromophenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2-phenylacrylic acid typically involves the following steps:
Aldol Condensation: The brominated phenyl compound undergoes aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the desired phenylacrylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and aldol condensation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with different functional groups.
Scientific Research Applications
3-(2-Bromophenyl)-2-phenylacrylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-2-phenylacrylic acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and phenylacrylic acid moiety contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-Bromophenyl)-2-phenylacrylic acid: Similar structure with bromine at the para position.
3-(2-Chlorophenyl)-2-phenylacrylic acid: Chlorine atom instead of bromine.
3-(2-Iodophenyl)-2-phenylacrylic acid: Iodine atom instead of bromine.
Uniqueness: 3-(2-Bromophenyl)-2-phenylacrylic acid is unique due to the specific position of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of bromine enhances its electrophilic nature, making it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKGOZZLFYZDE-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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